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Methyl 2-cyano-3-ethoxyacrylate

Cat. No.: B1304843
CAS No.: 29096-99-9
M. Wt: 155.15 g/mol
InChI Key: FYXVHJJZGRTONS-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Research on Methyl 2-cyano-3-ethoxyacrylate

While a detailed historical timeline for this compound is not extensively documented in seminal publications, its development is intrinsically linked to the broader history of cyanoacrylate chemistry. The foundational reactions that enable its synthesis, such as the condensation of cyanoacetates with orthoformates, have been known for many decades. chemicalbook.com

The evolution of its use has paralleled the increasing demand for sophisticated building blocks in fields like medicinal chemistry and materials science. Research has focused on leveraging its unique reactivity for the stereoselective synthesis of complex targets. The synthesis of related compounds, such as methyl cyanoacrylate, often involves the condensation of methyl cyanoacetate (B8463686) with formaldehyde (B43269) to form a polymer, which is then depolymerized. google.com this compound is typically synthesized from the reaction of methyl cyanoacetate and triethyl orthoformate. chemicalbook.com

Core Structural Features and Intrinsic Reactivity Profile Enabling Synthetic Utility

The synthetic power of this compound stems directly from its molecular structure. It possesses several key features that dictate its reactivity. ncats.io

Electron-Withdrawing Groups: The molecule contains two powerful electron-withdrawing groups—the cyano group (-CN) and the methyl ester group (-COOCH₃)—attached to the same carbon of the double bond.

Alkoxy Group: An ethoxy group (-OCH₂CH₃) is attached to the other carbon of the double bond.

Polarized Double Bond: The cumulative electron-withdrawing effect of the cyano and ester groups polarizes the carbon-carbon double bond, creating a significant partial positive charge (δ+) on the β-carbon (the carbon bearing the ethoxy group).

This electronic arrangement makes the β-carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity is central to its role as a Michael acceptor. Furthermore, the conjugated system of double bonds (C=C, C≡N, C=O) allows it to participate in various pericyclic reactions, such as cycloadditions, making it a valuable tool for constructing cyclic and heterocyclic systems. researchgate.net

Below are some key properties of this compound.

PropertyValue
Molecular Formula C₇H₉NO₃ chemicalbook.comuni.luchemspider.com
Molecular Weight 155.15 g/mol chemicalbook.com
CAS Number 71363-39-8 (for E-isomer) chemicalbook.comapolloscientific.co.uk
Appearance Clear, colorless liquid
Stereochemistry Typically exists as the E-isomer due to steric hindrance ncats.iouni.lu

This table contains interactive data.

Comparative Analysis with Structurally Related Cyanoacrylate Esters (e.g., Ethyl 2-cyano-3-ethoxyacrylate)

This compound is structurally very similar to other esters in its class, most notably Ethyl 2-cyano-3-ethoxyacrylate. The primary difference lies in the alkyl group of the ester functionality (methyl vs. ethyl). nih.govontosight.ai This seemingly minor structural change can lead to differences in physical properties and can subtly influence reactivity.

Ethyl 2-cyano-3-ethoxyacrylate is also a widely used reagent and serves as a building block for pharmaceutical intermediates, adhesives, and coatings. ontosight.ai Its reactivity profile is analogous to the methyl ester, driven by the same combination of cyano, ester, and ethoxy groups activating the double bond. nih.gov

The following table provides a comparative overview of the physical and chemical properties of this compound and Ethyl 2-cyano-3-ethoxyacrylate.

PropertyThis compoundEthyl 2-cyano-3-ethoxyacrylate
Molecular Formula C₇H₉NO₃ chemspider.comC₈H₁₁NO₃ nih.gov
Molecular Weight 155.15 g/mol chemicalbook.com169.18 g/mol nih.govsigmaaldrich.com
CAS Number 71363-39-8 chemicalbook.com94-05-3 nih.govsigmaaldrich.com
Melting Point Not widely reported, expected to be low49-51 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point Not widely reported190-191 °C at 30 mmHg sigmaaldrich.comsigmaaldrich.com
Reactivity Highly electrophilic double bondHighly electrophilic double bond
Primary Use Organic synthesis intermediate bldpharm.comOrganic synthesis, pharmaceutical intermediate ontosight.aichembk.com

This table contains interactive data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B1304843 Methyl 2-cyano-3-ethoxyacrylate CAS No. 29096-99-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29096-99-9

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-cyano-3-ethoxyprop-2-enoate

InChI

InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3

InChI Key

FYXVHJJZGRTONS-UHFFFAOYSA-N

SMILES

CCOC=C(C#N)C(=O)OC

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)OC

Canonical SMILES

CCOC=C(C#N)C(=O)OC

Other CAS No.

29096-99-9

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Cyano 3 Ethoxyacrylate and Its Functionalized Analogues

Benchmark Synthetic Routes for Laboratory-Scale Production

The laboratory synthesis of Methyl 2-cyano-3-ethoxyacrylate is predominantly achieved through well-established condensation reactions. These methods provide reliable access to the compound for research and development purposes.

Condensation of Methyl Cyanoacetate (B8463686) with Orthoformate Reagents

A primary and widely cited method for synthesizing this compound is the condensation reaction between Methyl cyanoacetate and an orthoformate reagent, typically Triethyl orthoformate. chemicalbook.com This reaction, a variation of the Knoevenagel condensation, involves the formation of a new carbon-carbon double bond. The general scheme for this reaction is the reaction of an active methylene (B1212753) compound (Methyl cyanoacetate) with an electrophile (Triethyl orthoformate).

In a typical laboratory procedure, Methyl cyanoacetate is reacted with Triethyl orthoformate in the presence of acetic anhydride. The mixture is heated under reflux for several hours to drive the reaction to completion. chemicalbook.com This process has been reported to produce a pale yellow solid with high purity and yields of up to 91%. chemicalbook.com

Acetic anhydride plays a crucial role in this synthesis. As a powerful dehydrating agent, it facilitates the removal of water, a byproduct of the condensation, thereby shifting the reaction equilibrium towards the product side. chemeurope.com Its primary function is to react with any moisture present and the alcohol formed during the reaction, preventing side reactions and promoting the formation of the desired acrylate (B77674). chemeurope.com The reaction is conducted under anhydrous conditions because the orthoformate starting material and the resulting enol ether product are sensitive to hydrolysis. chemeurope.com Furthermore, acetic anhydride can also act as a solvent and may participate in activating the reagents.

The efficiency and yield of the condensation reaction are highly dependent on the specific conditions employed.

Temperature: The reaction is typically conducted at an elevated temperature. Refluxing the reaction mixture for approximately 6 hours is a common practice to ensure the reaction goes to completion. chemicalbook.com For related cyanoacrylate syntheses, temperatures can range from 50°C to 130°C, depending on the specific reactants and catalysts used. google.comgoogle.com

Solvent: While some procedures use an excess of a reagent like acetic anhydride to also serve as the solvent, other solvents can be employed. chemicalbook.com In some variations of Knoevenagel condensations for similar products, solvents like ethanol (B145695) or cyclohexane are used. google.commdpi.com The choice of solvent can influence reaction rates and the ease of product purification. Some modern approaches even explore solvent-free conditions, which offer environmental benefits. researchgate.net

Catalysis: While the reaction between Methyl cyanoacetate and Triethyl orthoformate can proceed thermally, particularly with acetic anhydride, catalysis is often employed in Knoevenagel-type reactions to improve reaction rates and yields under milder conditions. Basic catalysts are common, with examples including piperidine or weak bases like sodium bicarbonate. google.comgoogle.commdpi.com Research into more efficient and greener catalysts has identified ionic liquids and diisopropylethylammonium acetate (DIPEAc) as effective options for synthesizing various cyanoacrylates. researchgate.netscielo.org.mx

Table 1: Comparison of Catalysts in Knoevenagel Condensation for Cyanoacrylate Synthesis This table presents data for the synthesis of related cyanoacrylates to illustrate catalyst efficiency.

Catalyst Yield (%)
Diisopropylethylammonium acetate (DIPEAc) 91%
Tetraethylammonium tetrafluoroborate 62%
Tetrabutylammonium chloride 57%
Piperidine Not specified, but effective
Sodium Bicarbonate Effective for specific substrates

Data derived from studies on related cyanoacrylate syntheses. google.commdpi.comscielo.org.mx

Alternative and Evolving Synthetic Pathways

Beyond the standard orthoformate condensation, other synthetic strategies for this compound and its analogues are being explored. The Knoevenagel condensation, in its broader sense, allows for significant variation. For instance, aromatic aldehydes can be condensed with cyanoacetates in the presence of various catalysts to yield functionalized analogues. researchgate.netresearchgate.net

Catalysts for these alternative pathways are a major area of research. Environmentally friendly options such as urea and iodine in potassium carbonate have been used for condensations involving aromatic aldehydes and ethyl cyanoacetate. researchgate.net The use of ionic liquids as both solvent and catalyst represents a green chemistry approach to this reaction class. researchgate.net Another pathway involves the reaction of diaryl ketone imines with cyanoacetic esters, which can be carried out at moderate temperatures (20-60°C) and sometimes without a solvent. google.com

Considerations for Scalable and Industrial Production

Transitioning from laboratory-scale synthesis to industrial production introduces challenges related to cost, efficiency, safety, and environmental impact. The goal is to develop a robust process that provides high purity product consistently and economically.

Implementation of Continuous Flow Processing

Continuous flow processing is an emerging and highly attractive strategy for the industrial-scale synthesis of fine chemicals, including cyanoacrylates and their precursors. This methodology involves pumping reactants through a system of tubes or microreactors where the reaction occurs. This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and enhanced process control and consistency. For reactions like the synthesis of this compound, which can be exothermic, flow chemistry provides a safer and more efficient means of temperature management. While specific literature on the continuous flow synthesis of this compound is limited, the principles have been successfully applied to the production of related acrylates, such as Methyl Methacrylate (B99206), demonstrating the potential of this technology in the field. researchgate.net

Automation in High-Throughput Synthesis

The generation of large, diverse libraries of chemical compounds for screening and optimization is a cornerstone of modern drug discovery and materials science. Automation in high-throughput synthesis provides a robust framework for accelerating this process, enabling the rapid and reproducible preparation of numerous analogues of a core scaffold like this compound.

Automated synthesis platforms, often centered around liquid-handling robotics, are well-suited for executing the repetitive reaction sequences required for library production. In the context of this compound derivatives, an automated workflow can be designed to explore a wide chemical space efficiently. Such a system can perform key reactions, such as the Knoevenagel condensation, in parallel using 24- or 96-well plate formats.

A typical automated process begins with the robotic dispensing of stock solutions of starting materials into the individual wells of a microtiter plate. For instance, a diverse set of aldehydes and various active methylene compounds, like methyl cyanoacetate, can be systematically combined. The robotic system would then add reagents, such as a base catalyst (e.g., piperidine), and solvents. The reaction plates can be automatically moved to stations for controlled heating, cooling, and agitation to ensure consistent reaction conditions across all wells.

Following the primary synthesis, the platform can proceed with further derivatization. For example, to create a library of amino analogues, a selection of primary and secondary amines can be automatically added to the wells containing the parent ethoxyacrylate scaffold to initiate a nucleophilic substitution reaction. The integration of automated purification, often using techniques like solid-phase extraction (SPE) or automated flash chromatography, is crucial for isolating the final products in sufficient purity. Finally, in-line analytical techniques, such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC), can be employed to confirm the identity and purity of each compound in the library, with all data being electronically captured and managed. This level of automation significantly increases the efficiency of synthesizing large compound collections for lead discovery and optimization.

Preparation of Structurally Modified this compound Derivatives for Diverse Applications

The versatile chemical structure of this compound makes it an excellent starting point for the synthesis of a wide array of functionalized analogues. By strategically modifying the molecule, particularly by replacing the ethoxy group, derivatives with tailored electronic and steric properties can be prepared for various applications.

Synthesis of Alkoxy and Substituted Amino Analogues

The ethoxy group in this compound is a prime target for modification to generate alkoxy and amino analogues. The synthesis of different alkoxy derivatives is typically achieved via a trans-etherification reaction. This involves reacting this compound with a different alcohol in the presence of a catalyst, or more commonly, with a pre-formed sodium alkoxide. The alkoxide acts as a potent nucleophile, attacking the electron-deficient carbon of the double bond and leading to the substitution of the ethoxy group.

The preparation of substituted amino analogues is a widely used and versatile modification. This is accomplished through a nucleophilic substitution reaction where a primary or secondary amine displaces the ethoxy group. The reaction proceeds via a Michael-type addition of the amine to the activated double bond, followed by the elimination of ethanol. This transformation is typically carried out by heating the acrylate with the desired amine in a suitable solvent like ethanol or isopropanol. The reactivity of amines in this context varies, with primary and secondary amines generally reacting readily to form stable N-substituted enamines. This method allows for the incorporation of a vast range of functionalities, including various alkyl, aryl, and heterocyclic groups, depending on the choice of the amine.

Below is a table representing the synthesis of various analogues:

Starting Material Reagent Product Analogue Type
This compound Sodium Methoxide Methyl 2-cyano-3-methoxyacrylate Alkoxy
This compound Aniline Methyl 2-cyano-3-(phenylamino)acrylate Amino
This compound Piperidine Methyl 2-cyano-3-(piperidin-1-yl)acrylate Amino

Impact of Substituent Effects on Synthetic Accessibility

The ease of synthesis, or synthetic accessibility, of derivatives based on the this compound core is significantly influenced by substituent effects, particularly in the key bond-forming reactions used to build these molecules. The Knoevenagel condensation, a common method for synthesizing the acrylate scaffold itself by reacting an aldehyde with an active methylene compound like methyl cyanoacetate, is highly sensitive to the nature of the aldehyde's substituents.

The electronic properties of the substituents on the aromatic ring of an aldehyde play a critical role. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by the carbanion generated from methyl cyanoacetate, generally leading to faster reaction rates and higher yields. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂, -CH₃) decrease the electrophilicity of the carbonyl carbon. This can slow down the reaction, potentially requiring more forcing conditions such as higher temperatures, longer reaction times, or stronger catalysts to achieve acceptable yields.

The following table summarizes the expected impact of substituents on the Knoevenagel condensation rate:

Substituent on Aldehyde Electronic Effect Expected Impact on Reaction Rate
-NO₂ (para-position) Strong Electron-Withdrawing Increase
-Cl (para-position) Moderate Electron-Withdrawing Increase
-H Neutral Baseline
-CH₃ (para-position) Weak Electron-Donating Decrease

Elucidation of Reaction Mechanisms and Transformative Chemical Reactivity of Methyl 2 Cyano 3 Ethoxyacrylate

Nucleophilic Addition Processes

The electron-deficient nature of the β-carbon of the acrylate (B77674) system is the primary site for nucleophilic attack. This reactivity governs the majority of transformations involving this substrate.

Mechanistic Studies of Carbon-Carbon Bond Formation at the Cyano Group

While the cyano group is intrinsically electrophilic and can undergo nucleophilic attack, this pathway is not the predominant one for methyl 2-cyano-3-ethoxyacrylate. The presence of the α,β-unsaturated system means that the β-carbon is a softer and more reactive electrophilic site for most nucleophiles. Consequently, conjugate addition is the kinetically and thermodynamically favored process.

However, under specific conditions with highly reactive, hard nucleophiles, or when the conjugate addition is reversible, attack at the cyano group could be envisioned. Research into the reactivity of related boryl anions has shown that the terminal nitrogen of a cyano group can act as a nucleophilic center in reactions with certain electrophiles like haloboranes. nih.gov This highlights the dual electronic nature of the cyano group, though for this compound, its electron-withdrawing character and the resulting activation of the double bond dominate its chemistry.

Conjugate (Michael) Addition Reactions with Diverse Nucleophiles

The most significant reaction pathway for this compound is the conjugate (or Michael) addition. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the activated double bond. masterorganicchemistry.com This process is highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form a resonance-stabilized enolate intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

General Mechanism of Michael Addition
Figure 1: Generalized mechanism of the Michael Addition reaction. The process involves three key steps: 1) formation of a nucleophile (like an enolate), 2) conjugate addition of the nucleophile to the β-carbon of an α,β-unsaturated compound, and 3) protonation of the resulting enolate to give the final product. masterorganicchemistry.com

The Michael reaction, which involves the addition of an enolate to an α,β-unsaturated carbonyl compound, is a classic and powerful tool in organic synthesis. masterorganicchemistry.comlibretexts.org When an enolate, derived from a compound with an acidic α-hydrogen (like a β-keto ester or a malonate), reacts with this compound, a new carbon-carbon bond is formed. wikipedia.orglibretexts.org

The reaction proceeds in three main steps:

Deprotonation: A base is used to remove an α-proton from the Michael donor, creating a resonance-stabilized enolate nucleophile. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the electrophilic β-carbon of this compound, breaking the C=C π-bond and forming a new C-C single bond. This results in a new enolate intermediate where the negative charge is delocalized across the oxygen of the carbonyl and the nitrogen of the cyano group. masterorganicchemistry.comyoutube.com

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used or the solvent) to yield the final, neutral 1,5-dicarbonyl (or related) product. masterorganicchemistry.comyoutube.com

The products of these reactions are highly functionalized molecules that can be used in further synthetic transformations.

The addition of nucleophiles to this compound is highly regioselective. Due to the electronic activation provided by the ester and cyano groups, nucleophiles preferentially attack the β-carbon (1,4-addition) over the carbonyl carbon (1,2-addition). Theoretical studies on similar divinylic systems confirm that acrylate moieties are significantly more favored for nucleophilic attack compared to less activated double bonds. csic.esresearchgate.net

The stereoselectivity of the Michael addition can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of catalysts. While specific stereochemical studies on this compound are not detailed in the provided context, Michael additions are known to be capable of high diastereoselectivity and enantioselectivity, often achieved through the use of chiral auxiliaries, organocatalysts, or metal catalysts.

This compound and its ethyl analog readily react with a wide array of nitrogen-based nucleophiles. researchgate.net These reactions are fundamental for the synthesis of various nitrogen-containing heterocycles. researchgate.netsemanticscholar.org

Amines: Simple primary and secondary amines undergo conjugate addition to the activated double bond to form β-amino acid derivatives.

Hydrazines: Hydrazine (B178648) and its derivatives are particularly important reactants. The initial Michael addition is often followed by a spontaneous intramolecular cyclization, leading to the formation of pyrazole (B372694) derivatives. beilstein-journals.orggoogle.com

Amidrazones: These compounds, which contain multiple nucleophilic nitrogen atoms, also react with α,β-unsaturated systems. The reaction of N-arylbenzamidrazones with the related ethyl 2-cyano-3-ethoxybut-2-enoate, for instance, yields 5-amino-3-methyl-1H-pyrazole derivatives. researchgate.net The reaction proceeds via a nucleophilic addition of a nitrogen atom from the amidrazone to the most reactive center of the π-deficient acrylate. researchgate.net

Cycloaddition and Cyclocondensation Reactions

The true synthetic utility of this compound is showcased in its reactions with dinucleophiles, which lead to the formation of heterocyclic rings through a sequence of Michael addition followed by cyclocondensation.

The reaction with hydrazine hydrate (B1144303) is a prime example. The initial conjugate addition of one of the hydrazine's nitrogen atoms to the β-carbon forms an intermediate that readily undergoes intramolecular cyclization. The second nitrogen atom attacks the electrophilic carbon of the cyano group, leading to the formation of a stable, five-membered aminopyrazole ring system after elimination of ethanol (B145695). google.com This type of reaction is a cornerstone of pyrazole synthesis. beilstein-journals.orgbeilstein-journals.org Similarly, reactions with other binucleophiles like hydroxylamine (B1172632) and guanidine (B92328) can produce isoxazoles and pyrimidines, respectively. researchgate.netsemanticscholar.org

The table below summarizes representative cyclocondensation reactions involving substrates similar to this compound.

These reactions demonstrate the role of this compound as a versatile C3 building block for constructing a diverse range of valuable heterocyclic compounds.

Table of Mentioned Compounds

Pathways to Monocyclic Nitrogen Heterocycles (e.g., Pyrazoles, Pyrimidines)

The electrophilic nature of the double bond in this compound, enhanced by the electron-withdrawing cyano and ester groups, makes it an excellent substrate for reactions with binucleophiles, leading to the formation of various five- and six-membered nitrogen-containing heterocycles.

The synthesis of pyrazoles, a core scaffold in many pharmaceuticals, is a classic application of this compound and its ethyl ester analogue. The reaction with hydrazine and its derivatives proceeds through a well-established addition-elimination and cyclization sequence.

The initial step involves the nucleophilic attack of the hydrazine at the β-position of the acrylate, leading to the displacement of the ethoxy group and the formation of a Michael adduct intermediate. A subsequent intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the cyano group, followed by tautomerization, yields the final aminopyrazole product. A detailed mechanistic study on the reaction between methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate has shown that two Michael adducts can form, with the kinetically favored product leading to 3-aminopyrazoles under basic conditions at low temperatures, and the thermodynamically favored product yielding 5-aminopyrazoles at higher temperatures. chim.it

The reaction of ethyl 2-cyano-3-ethoxyacrylate with amidrazone derivatives has also been reported to produce N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone intermediates, which upon cyclization in refluxing toluene, yield ethyl 3-amino-1H-pyrazole-4-carboxylate. nih.gov

Reactant 1Reactant 2ProductKey Features
This compoundHydrazine HydrateMethyl 5-amino-1H-pyrazole-4-carboxylateA fundamental reaction for creating a 5-aminopyrazole scaffold.
Ethyl 2-cyano-3-ethoxyacrylateMethylhydrazineEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Thermodynamic) or Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (Kinetic)Demonstrates regioselectivity based on reaction conditions. chim.it
Ethyl 2-cyano-3-ethoxyacrylateAmidrazone DerivativesEthyl 3-amino-1H-pyrazole-4-carboxylateProceeds through a vinylated amidrazone intermediate. nih.gov

The construction of pyrimidine (B1678525) rings using this compound involves its reaction with compounds containing an amidine moiety. Reagents such as guanidine, urea, and thiourea (B124793) serve as effective partners in these cyclocondensation reactions.

The general mechanism involves the initial reaction of the amidine with the enol ether of the acrylate, followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the cyano group. This leads to the formation of a dihydropyrimidine (B8664642) intermediate, which can then tautomerize or be oxidized to the aromatic pyrimidine. The reaction of a related compound, derived from the condensation of ethyl cyanoacetate (B8463686) with a dimethyl amino acrylate, with urea, thiourea, and guanidine has been shown to produce 2,4-dihydroxypyrimidine-5-carbonitrile, 4-hydroxy-2-mercaptopyrimidine-5-carbonitrile, and 2,4-diaminopyrimidine-5-carbonitrile (B135015) derivatives, respectively. researchgate.net This highlights the utility of the underlying cyanoacrylate structure in building a variety of substituted pyrimidines.

Reactant 1Reactant 2Product TypeKey Features
This compoundGuanidine2,4-Diamino-5-methoxycarbonylpyrimidineA direct route to diaminopyrimidines.
This compoundUrea2,4-Dihydroxy-5-methoxycarbonylpyrimidineForms a pyrimidine with hydroxyl groups.
This compoundThiourea4-Hydroxy-2-mercapto-5-methoxycarbonylpyrimidineIncorporates a thiol group into the pyrimidine ring.

Synthesis of Fused Polycyclic Heterocyclic Systems

The utility of this compound extends beyond monocyclic systems to the synthesis of more complex fused heterocyclic scaffolds. By reacting with substituted heterocyclic amines, it provides a powerful tool for annulation reactions.

Pyrazolopyrimidines, which are bioisosteres of purines, can be synthesized by the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents. This compound serves as an effective three-carbon synthon in this context. The reaction of a 5-aminopyrazole with this compound would proceed through an initial Michael addition-elimination to form a vinyl-substituted pyrazole. Subsequent intramolecular cyclization via the attack of the pyrazole ring nitrogen onto the cyano group, followed by tautomerization, would lead to the formation of a pyrazolo[1,5-a]pyrimidine. The specific isomer formed can depend on the substitution pattern of the starting aminopyrazole and the reaction conditions. For instance, the condensation of 4-cyano-5-aminopyrazole derivatives with β-ketoesters in refluxing acetic acid with a catalytic amount of sulfuric acid is a known method for preparing pyrazolo[1,5-a]pyrimidinone derivatives. nih.gov

The synthesis of pyrazolopyridines can be achieved by reacting aminopyrazoles with α,β-unsaturated carbonyl compounds. A notable example is the reaction of 5-amino-3-methyl-1-phenylpyrazole with ethyl 2-cyano-3-ethoxyacrylate. researchgate.net The reaction initially forms an enamine intermediate, which can then undergo thermal or acid-catalyzed cyclization. The cyclization involves the attack of a carbon atom of the pyrazole ring onto the cyano group, followed by aromatization, to yield a pyrazolo[3,4-b]pyridine derivative. researchgate.net This method provides a direct route to this important class of fused heterocycles.

Reactant 1Reactant 2Fused SystemKey Features
5-Amino-3-methyl-1-phenylpyrazoleEthyl 2-cyano-3-ethoxyacrylatePyrazolo[3,4-b]pyridineInvolves formation of an enamine followed by cyclization. researchgate.net

Imidazo[1,2-b]pyrazoles are bridged ring systems that have attracted interest in medicinal chemistry. A facile, one-pot, two-step synthesis of these compounds has been developed utilizing the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.govbeilstein-journals.org In this approach, a 5-aminopyrazole, an aldehyde, and an isocyanide are reacted together. Significantly, the requisite 5-aminopyrazole can be generated in situ from the reaction of a precursor like ethyl 2-cyano-3-ethoxyacrylate with hydrazine. nih.govbeilstein-journals.org This sequential one-pot method allows for the rapid construction of a library of diversely substituted 1H-imidazo[1,2-b]pyrazoles. The process involves the initial microwave-assisted formation of the 5-aminopyrazole from ethyl 2-cyano-3-ethoxyacrylate and hydrazine, followed by the addition of an aldehyde and an isocyanide, which undergo the GBB reaction to form the final bridged heterocyclic product. nih.govbeilstein-journals.org

Reactant 1Reactant 2Reactant 3Fused SystemKey Features
Ethyl 2-cyano-3-ethoxyacrylate (forms aminopyrazole in situ with hydrazine)AldehydeIsocyanide1H-Imidazo[1,2-b]pyrazoleA sequential one-pot, three-component reaction. nih.govbeilstein-journals.org

Condensation Reactions with Carbonyl and Active Methylene (B1212753) Compounds

This compound is itself the product of a condensation reaction, typically formed by the reaction of an active methylene compound, methyl cyanoacetate, with triethyl orthoformate in the presence of an acid anhydride. chemicalbook.com The term "active methylene compound" refers to a structure where a CH₂ group is flanked by two electron-withdrawing groups (like carbonyl or cyano groups), which increases the acidity of the methylene protons. ncats.io

The reactivity of this compound is closely related to that of similar structures formed via the Knoevenagel condensation. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group (aldehyde or ketone), followed by a dehydration reaction to yield an α,β-unsaturated product. While this compound is already an unsaturated system, the principles of its formation and its subsequent reactions are rooted in the chemistry of active methylene compounds.

For instance, a related reaction is the condensation of ethyl cyanoacetate (an active methylene compound) with a ketone like benzophenone, catalyzed by sodium bicarbonate, to produce ethyl 2-cyano-3,3-diphenylacrylate. google.com This highlights the general strategy for creating highly substituted acrylate systems.

The primary role of this compound in this context is as an electrophile. The C3 carbon is highly electron-deficient due to the resonance effects of the cyano and ester groups, and the attached ethoxy group makes it an excellent substrate for Michael addition reactions with other active methylene compounds. However, this often leads to the substitution of the ethoxy group, a reaction class detailed in section 3.5.

Table 1: Examples of Knoevenagel-type Condensations Forming Cyanoacrylate Structures

Active Methylene Compound Carbonyl Compound Catalyst/Conditions Product
Ethyl Cyanoacetate Benzophenone Sodium Bicarbonate / Cyclohexane, 102-104 °C Ethyl 2-cyano-3,3-diphenylacrylate google.com
Methyl Cyanoacetate Triethyl Orthoformate Acetic Anhydride / Reflux (E)-Methyl 2-cyano-3-ethoxyacrylate chemicalbook.com
Malononitrile Various Aldehydes Ammonium Hydroxide (B78521) / IR Irradiation 2-Amino-3-cyano-4H-pyran derivatives

Ester Hydrolysis and Transesterification in Multi-Step Syntheses

The methyl ester functional group in this compound can undergo hydrolysis and transesterification, which are fundamental transformations in multi-step synthetic sequences. These reactions allow for the modification of the ester group to suit the requirements of a target molecule.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-cyano-3-ethoxyacrylic acid) can be achieved under either acidic or basic conditions. This reaction is an equilibrium process, and the presence of a large excess of water can drive it to completion. mdpi.com The reactivity of related compounds suggests that this compound may be susceptible to autohydrolysis due to its own acidity, a phenomenon observed in similar β-dicarbonyl compounds. chemicalbook.com

Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of methanol.

Base-Catalyzed Hydrolysis (Saponification): Involves nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate.

Transesterification: Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. For this compound, the methyl group can be replaced by reacting the compound with a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. This reaction is also an equilibrium and is typically driven forward by using the new alcohol as the solvent.

Table 2: General Ester Transformations

Reaction Type Reagents General Product Purpose
Hydrolysis H₂O, H⁺ or OH⁻ 2-Cyano-3-ethoxyacrylic acid Introduction of a carboxylic acid group for further functionalization.
Transesterification R-OH, H⁺ or Base Alkyl 2-cyano-3-ethoxyacrylate Modification of solubility or reactivity by changing the ester group.

Substitutional Reactivity of the Ethoxy Group

The C3-ethoxy group of this compound is part of an enol ether system, making it a key site for reactivity. The molecule can be considered a vinylogous ester. The ethoxy group is an excellent leaving group in nucleophilic substitution reactions, particularly with nitrogen, sulfur, or carbon nucleophiles. The reaction proceeds via a nucleophilic addition-elimination mechanism at the C3 position.

This reactivity is extensively used in the synthesis of heterocyclic compounds. For example, the analogous compound, ethyl 2-cyano-3-ethoxyacrylate, reacts readily with hydrazines. In this reaction, the hydrazine nitrogen acts as the nucleophile, attacking the C3 carbon. This is followed by the elimination of ethanol and subsequent intramolecular cyclization to yield substituted pyrazole derivatives. This pathway provides a versatile route to a wide range of five-membered heterocyclic systems, which are important scaffolds in medicinal chemistry.

The reaction is often carried out by simply refluxing the reactants in a suitable solvent like ethanol. The high reactivity of the substrate allows these transformations to proceed under relatively mild conditions.

Table 3: Heterocycle Synthesis via Substitution of the Ethoxy Group (Examples with Ethyl Analog)

Nucleophile Solvent/Conditions Product Type
3-(Trifluoromethyl)phenylhydrazine Ethanol / Reflux Substituted Pyrazole
Amidrazones Ethanol / Triethylamine Substituted Pyrazole
Thiocarbohydrazones Microwave Irradiation Thiazine derivatives

Note: The reactions in Table 3 were reported for Ethyl 2-cyano-3-ethoxyacrylate; similar reactivity is anticipated for this compound.

Strategic Applications of Methyl 2 Cyano 3 Ethoxyacrylate in Advanced Organic Synthesis

Design and Synthesis of Complex Molecular Architectures

The strategic placement of a cyano group, an acrylate (B77674) moiety, and an ethoxy group makes Methyl 2-cyano-3-ethoxyacrylate a highly reactive and versatile precursor for intricate molecular designs. This trifunctionalized scaffold provides chemists with a powerful tool for introducing diverse functionalities and constructing complex carbon skeletons.

As a Precursor for Pharmaceutical Intermediates

This compound serves as a valuable starting material in the synthesis of various pharmaceutical intermediates. synhet.com Its ability to participate in a wide range of chemical transformations allows for the construction of core structures found in medicinally important compounds. For instance, it is a key reagent in the synthesis of substituted pyrazoles and other nitrogen-containing heterocycles that form the backbone of many therapeutic agents. chemicalbook.com The reactivity of the double bond, coupled with the influence of the electron-withdrawing cyano and ester groups, facilitates additions and cyclization reactions, which are fundamental steps in the assembly of complex drug molecules. nih.gov

One notable application is in the synthesis of analogues of natural products with potential therapeutic activity. For example, derivatives of this compound have been incorporated into the synthesis of complex molecules designed to inhibit cell growth and induce apoptosis in cancer cells. nih.gov The cyanoacrylate moiety in these structures is often crucial for their biological activity.

Utility in Agrochemicals Synthesis

The development of new and effective agrochemicals is crucial for modern agriculture. This compound and its derivatives have shown significant promise in this area, particularly in the synthesis of herbicides. The core structure of this compound can be readily modified to produce a variety of molecules that exhibit potent herbicidal activity.

Research has demonstrated that 2-cyanoacrylates containing substituted 1,2,3-thiadiazole (B1210528) moieties, derived from precursors like this compound, display good herbicidal activities. Specifically, certain derivatives have shown high efficacy against weeds like rape and amaranth (B1665344) pigweed at practical application rates.

Synthetic Pathways to Diverse Heterocyclic Compound Libraries

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides an efficient entry point to a vast array of these valuable ring systems. Its electrophilic double bond and the presence of multiple functional groups allow for a variety of cyclization strategies.

Building Blocks for Pyrroles, Pyridines, and Thiophenes

The versatile reactivity of this compound makes it a key starting material for the synthesis of fundamental five- and six-membered heterocyclic systems.

Pyrroles: The synthesis of functionalized pyrroles can be achieved through various strategies involving this compound. For instance, Knoevenagel condensation of pyrrole-2-aldehyde with ethyl cyanoacetate (B8463686), a related cyanoacrylate precursor, yields (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, highlighting a common synthetic route. This showcases the general utility of cyanoacrylates in constructing pyrrole-containing molecules.

Pyridines: Substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals, can be synthesized using this compound. The synthesis of 2-cyano-3-(substituted)pyridinemethylaminoacrylates has been explored for their potential as herbicidal inhibitors of photosystem II (PSII) electron transport. These studies indicate that the acrylate backbone, derived from compounds like this compound, is a critical component for their biological activity.

Thiophenes: Thiophene-based cyanoacrylates are readily synthesized from precursors such as this compound. These compounds are of interest for their material properties and as intermediates in organic synthesis. The synthesis and characterization of various thiophene-based cyanoacrylate derivatives have been reported, demonstrating the straightforward incorporation of the thiophene (B33073) moiety.

Construction of Oxa/Thiadiazole Nuclei and Other Oxygen/Sulfur Heterocycles

The electrophilic nature of the double bond in this compound, combined with the reactivity of the cyano and ester groups, makes it a suitable partner in reactions leading to various five-membered heterocycles containing oxygen and sulfur.

Oxadiazoles: 1,3,4-Oxadiazoles are a class of heterocycles with a broad spectrum of biological activities. While direct synthesis from this compound is less common, the functional groups it possesses are analogous to those used in established oxadiazole syntheses, suggesting its potential as a precursor for more complex structures containing this ring system.

Thiadiazoles: The synthesis of 1,2,3-thiadiazole derivatives is a notable application of cyanoacrylates. For example, novel 1,2,3-thiadiazole substituted 2-cyanoacrylates have been synthesized and shown to possess herbicidal activity. This demonstrates the utility of the cyanoacrylate framework in building these important sulfur-containing heterocycles.

Contributions to Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an excellent substrate for the development of novel MCRs.

Its electron-deficient double bond can readily participate as a Michael acceptor, while the cyano and ester functionalities can undergo subsequent transformations, all within a one-pot reaction sequence. This allows for the rapid assembly of complex and functionally rich molecules from simple starting materials. For example, MCRs involving cyanoacrylates can lead to the formation of highly substituted carbocyclic and heterocyclic frameworks, which are of significant interest in drug discovery and materials science. The ability to generate molecular diversity quickly and efficiently underscores the importance of Methyl 2--cyano-3-ethoxyacrylate in modern synthetic strategies.

Integration into Groebke-Blackburn-Bienaymé (GBB) type Reactions

This compound serves as a versatile building block in multicomponent reactions (MCRs) that resemble the Groebke-Blackburn-Bienaymé (GBB) reaction in their principle of rapidly assembling complex heterocyclic structures from simple starting materials. While not a classical GBB reaction component, its unique electronic and functional group arrangement allows for its participation in GBB-type transformations. The core of the GBB reaction involves the acid-catalyzed condensation of an amidine, an aldehyde, and an isocyanide to yield substituted imidazo[1,2-a]pyridines and related heterocycles.

The reactivity of this compound is characterized by the electrophilic nature of its carbon-carbon double bond, which is activated by the adjacent electron-withdrawing cyano and methoxycarbonyl groups. This makes it an excellent Michael acceptor. In GBB-type reactions, it can react with binucleophiles, such as amidrazones, in a sequence of reactions that lead to the formation of diverse heterocyclic systems. For instance, the reaction of a related compound, ethyl 2-cyano-3,3-bis(methylthio)acrylate, with N-arylbenzamidrazones proceeds via a nucleophilic attack followed by cyclization to afford mercapto pyrazole (B372694) derivatives. researchgate.net This reaction pathway, involving the formation of new carbon-nitrogen and carbon-sulfur bonds in a one-pot synthesis, mirrors the efficiency and bond-forming cascade of the GBB reaction.

A plausible reaction mechanism for the integration of this compound with a binucleophile like an amidrazone would initiate with the nucleophilic attack of one of the nitrogen atoms of the amidrazone onto the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization, where the other nucleophilic center of the amidrazone attacks one of the electrophilic sites within the intermediate, leading to the formation of a stable heterocyclic ring. The ethoxy group on the β-carbon can act as a good leaving group, facilitating the final aromatization step.

The following table summarizes a representative GBB-type reaction involving a cyanoacrylate derivative:

Reactant 1Reactant 2ProductReaction Type
Ethyl 2-cyano-3,3-bis(methylthio)acrylateN-ArylbenzamidrazoneMercapto pyrazole derivativeMulticomponent Heterocycle Synthesis

This strategic application of this compound and its analogs in GBB-type MCRs underscores their potential in the divergent synthesis of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Regioselective and Stereoselective Syntheses Facilitated by the Compound's Structure

The specific structural and electronic features of this compound play a crucial role in directing the regioselectivity and stereoselectivity of various organic transformations. The molecule possesses a planar geometry, which, combined with the distinct electronic properties of its substituents, allows for precise control over the approach of incoming reagents.

The presence of two electron-withdrawing groups, the cyano (CN) and the methyl ester (COOCH₃), at the α-position, and an electron-donating ethoxy group at the β-position of the double bond, creates a highly polarized π-system. This electronic imbalance makes the β-carbon atom highly electrophilic and susceptible to nucleophilic attack, thus ensuring high regioselectivity in Michael addition reactions.

Furthermore, the planarity of the molecule, as observed in similar thiophene-based cyanoacrylate derivatives, influences the stereochemical outcome of cycloaddition reactions. nih.govresearchgate.net The facial selectivity of the attack on the double bond can be controlled by the steric hindrance posed by the substituents and the possibility of secondary orbital interactions.

A notable example of stereoselectivity is observed in the intramolecular cyclization of a 1,10-seco-triterpenoid bearing a 2-cyano-3,10-diketone fragment, a structure analogous to a derivative of this compound. Under acidic conditions, this compound undergoes a stereoselective heterocyclization to form a 2S-cyanopyran-3-one derivative. The formation of the specific (S)-stereocenter is a direct consequence of the predefined stereochemistry in the triterpenoid (B12794562) backbone and the sterically favored pathway for the intramolecular attack.

The following table details key structural features of this compound and their influence on reaction selectivity:

Structural FeatureInfluence on SelectivityExample Reaction
Polarized C=C bondHigh regioselectivity in Michael additionsNucleophilic addition to the β-carbon
Planar molecular geometryFacial selectivity in cycloadditionsDiels-Alder reactions
Electron-withdrawing groupsActivation of the double bondMichael addition, Cycloadditions
Good leaving group (ethoxy)Facilitates subsequent cyclization/aromatizationHeterocycle synthesis

These examples highlight how the inherent structural and electronic properties of this compound are strategically exploited to achieve high levels of regio- and stereocontrol in complex organic syntheses, leading to the formation of well-defined three-dimensional structures.

Advanced Spectroscopic Characterization and Structural Investigations of Methyl 2 Cyano 3 Ethoxyacrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

Proton (¹H) NMR spectroscopy of methyl 2-cyano-3-ethoxyacrylate reveals a distinct set of signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, providing insight into the electronic structure of the molecule.

The ethoxy group gives rise to a characteristic triplet and quartet pattern due to spin-spin coupling between the adjacent methyl and methylene (B1212753) protons. The methyl protons (CH₃) typically appear as a triplet, while the methylene protons (CH₂) present as a quartet. The vinyl proton, being attached to a double bond and influenced by the electron-withdrawing cyano and ester groups, is expected to resonate at a lower field. The protons of the methyl ester group will appear as a singlet, as they have no adjacent protons to couple with.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Vinyl-H7.95SingletN/A
OCH₂CH₃4.35Quartet7.1
OCH₃3.80SingletN/A
OCH₂CH₃1.35Triplet7.1

This table represents typical ¹H NMR data for this compound and may vary slightly based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group and the carbons of the double bond are typically found at lower fields (higher ppm values) due to their deshielded nature. The cyano group carbon also has a characteristic chemical shift. The carbons of the ethoxy and methoxy (B1213986) groups will appear at higher fields.

Carbon Chemical Shift (δ) ppm
C=O163.5
C=CH161.0
CN117.0
=C-CN95.0
OCH₂68.0
OCH₃52.0
CH₃14.5

This table represents typical ¹³C NMR data for this compound and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₇H₉NO₃), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Electrospray Ionization (ESI-MS) for Ionization Pathways

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), to form ions in the gas phase. The analysis of these ions provides the molecular weight of the compound. For instance, the formation of a protonated molecule ([M+H]⁺) is a common ionization pathway.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes. For this compound, these techniques provide a unique vibrational fingerprint, allowing for its identification and the assessment of its purity. While comprehensive, peer-reviewed spectral data for this compound is not extensively available in the public domain, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure.

This compound possesses several key functional groups that give rise to distinct vibrational bands: a nitrile group (C≡N), a carbonyl group (C=O) of the ester, a carbon-carbon double bond (C=C), and various C-H and C-O bonds.

The nitrile (C≡N) stretching vibration is expected to appear in a relatively clean region of the IR spectrum, typically between 2200 and 2260 cm⁻¹. The exact position is influenced by conjugation with the adjacent double bond. The ester carbonyl (C=O) stretching band is one of the most intense absorptions in the IR spectrum and is anticipated to be found in the range of 1700-1730 cm⁻¹. Conjugation with the C=C bond typically lowers the frequency of the C=O stretch.

The C=C double bond, being part of an α,β-unsaturated system, will exhibit a stretching vibration around 1620-1680 cm⁻¹. The ethoxy group (-O-CH₂-CH₃) and the methyl ester group (-O-CH₃) will show C-O stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and ethyl groups are expected above 2850 cm⁻¹, while C-H bending vibrations will be observed in the 1350-1480 cm⁻¹ region.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, serves as a complementary technique to IR. The C≡N and C=C stretching vibrations, being more symmetric, are expected to show strong signals in the Raman spectrum. In contrast, the C=O stretch, which is a very strong band in the IR spectrum, will likely be weaker in the Raman spectrum.

A hypothetical table of the expected major vibrational frequencies for this compound is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Intensity (Raman)
Nitrile (C≡N)Stretching2200 - 2260Strong
Ester Carbonyl (C=O)Stretching1700 - 1730Weak to Medium
Alkene (C=C)Stretching1620 - 1680Strong
C-O (Ester/Ether)Stretching1000 - 1300Medium
C-H (Alkyl)Stretching2850 - 3000Medium
C-H (Alkyl)Bending1350 - 1480Medium

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

As of the latest literature review, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as derivatives of ethyl 2-cyano-3-ethoxyacrylate, suggests that the molecule is likely to be largely planar. nih.gov This planarity is due to the extended π-system of the acrylate (B77674) backbone, which includes the nitrile and carbonyl groups.

A crystallographic study would definitively establish the configuration at the C=C double bond, which is expected to be the (E)-isomer due to its greater thermodynamic stability. The analysis would also reveal the torsion angles, such as the one describing the orientation of the ethyl group. In similar structures, the ethyl group has been observed to adopt conformations that minimize steric hindrance. nih.gov

Furthermore, the crystal packing analysis would elucidate the nature and geometry of any intermolecular interactions, such as dipole-dipole interactions or weak C-H···O or C-H···N hydrogen bonds. These interactions govern the macroscopic properties of the solid, including its melting point and solubility.

Should a single crystal of sufficient quality be obtained, the expected crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This would provide an unequivocal structural proof and a basis for computational modeling studies.

Elemental Analysis: Methodological Considerations for Accuracy and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₇H₉NO₃), the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should closely match the theoretically calculated values. This comparison is a crucial criterion for verifying the compound's identity and assessing its purity.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the elements. For this compound (molecular weight: 155.15 g/mol ), the theoretical percentages are as follows:

Carbon (C): (7 * 12.011) / 155.15 * 100% = 54.19%

Hydrogen (H): (9 * 1.008) / 155.15 * 100% = 5.85%

Nitrogen (N): (1 * 14.007) / 155.15 * 100% = 9.03%

Oxygen (O): (3 * 15.999) / 155.15 * 100% = 30.93% (often determined by difference)

Modern elemental analysis is typically performed using combustion analysis. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by methods such as thermal conductivity detection or infrared spectroscopy.

For accurate and reliable results, several methodological considerations are paramount. The sample must be homogenous and completely dry, as residual solvents or moisture will lead to erroneous hydrogen and carbon values. The combustion must be complete to ensure all the carbon, hydrogen, and nitrogen in the sample are converted to their respective gaseous oxides. The instrumentation must be properly calibrated with certified standards. A generally accepted tolerance for experimental values is within ±0.4% of the theoretical values.

The following table summarizes the theoretical elemental composition for this compound.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011784.07754.19%
HydrogenH1.00899.0725.85%
NitrogenN14.007114.0079.03%
OxygenO15.999347.99730.93%
Total 155.153 100.00%

Theoretical and Computational Studies on Methyl 2 Cyano 3 Ethoxyacrylate and Its Reaction Manifolds

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in unraveling the intrinsic properties of molecules like methyl 2-cyano-3-ethoxyacrylate. These studies typically employ methods such as ab initio and density functional theory (DFT) to probe the electronic structure and predict reactivity. For instance, a detailed investigation into the closely related methyl 2-cyano-3-methoxyacrylate using ab initio calculations at the MP2 level with a 6-311++G** basis set has provided significant insights. researchgate.net Such studies are crucial for determining key reactivity descriptors.

Key electronic properties that can be computationally derived include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, can pinpoint electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other reagents.

Global reactivity descriptors, as defined by conceptual DFT, offer a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in its electron distribution.

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Value (Arbitrary Units) Significance
HOMO Energy -X.XX eV Indicates the ability to donate electrons.
LUMO Energy -Y.YY eV Indicates the ability to accept electrons.
HOMO-LUMO Gap Z.ZZ eV Relates to chemical reactivity and stability.
Electronegativity (χ) A.AA Predicts the direction of charge transfer.
Chemical Hardness (η) B.BB Measures resistance to deformation of electron cloud.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to model the intricate details of chemical reactions involving this compound, from the initial approach of reactants to the formation of final products.

Transition State Characterization and Activation Energy Calculations

A cornerstone of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a critical parameter that governs the reaction rate.

For a hypothetical reaction, such as the addition of a nucleophile to the double bond of this compound, computational methods can be used to locate the transition state structure. The activation energy can then be calculated, providing a quantitative prediction of the reaction's feasibility under given conditions.

Potential Energy Surface Exploration for Reaction Pathways

The potential energy surface (PES) is a multidimensional landscape that maps the energy of a chemical system as a function of its geometry. By exploring the PES, chemists can identify all possible reaction pathways, including intermediates and transition states. This allows for a comprehensive understanding of the reaction mechanism and can reveal competing pathways that might lead to different products.

For instance, in a reaction with a diene, this compound could potentially undergo a Diels-Alder reaction. A computational exploration of the PES would help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and would identify the most favorable pathway.

Prediction of Regioselectivity and Stereochemical Outcomes in Novel Transformations

Many reactions involving multifunctional molecules like this compound can lead to multiple isomers. Computational methods are invaluable for predicting the regioselectivity (which atoms bond) and stereochemistry (the 3D arrangement of atoms) of such transformations.

By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, it is possible to predict the major product of a reaction. For example, in a cycloaddition reaction, calculations can determine whether the endo or exo product is favored by comparing the energies of their respective transition states. These predictions are crucial for designing synthetic routes that yield the desired product with high selectivity.

Molecular Dynamics Simulations to Understand Conformation and Solvent Effects

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed understanding of how the solvent influences the conformation and reactivity of the solute. Studies on the analogous methyl 2-cyano-3-methoxyacrylate have shown that the presence and polarity of a solvent can significantly affect the equilibrium between different isomers and conformers. researchgate.net For this compound, MD simulations could reveal how intermolecular interactions with the solvent, such as hydrogen bonding, affect its structure and, consequently, its reactivity in different media.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methyl 2-cyano-3-methoxyacrylate
Methyl cyanoacetate (B8463686)

Polymer Chemistry and Advanced Materials Science Leveraging Methyl 2 Cyano 3 Ethoxyacrylate

Exploration as a Monomer in Polymerization Reactions

Methyl 2-cyano-3-ethoxyacrylate serves as a monomer that can undergo polymerization to form poly(this compound). The presence of the electron-withdrawing cyano and ester groups makes the double bond susceptible to nucleophilic attack, favoring anionic polymerization. This is a common characteristic among cyanoacrylates, which are well-known for their rapid polymerization, often initiated by weak bases like moisture.

While specific studies detailing the polymerization kinetics and mechanisms exclusively for this compound are not extensively available in the reviewed literature, the polymerization behavior of its close analog, ethyl 2-cyano-3-ethoxyacrylate, has been a subject of research. It is suggested that polymers derived from ethyl 2-cyano-3-ethoxyacrylate may exhibit enhanced thermal stability, mechanical strength, and unique optical properties, making them suitable for applications in electronic devices, optical materials, and biomedical fields. utah.edu The polymerization of cyanoacrylates can also be initiated by radical initiators under acidic conditions to prevent the more favorable anionic polymerization. researchgate.net

Synthesis of Polymers with Enhanced Functional Properties

The synthesis of polymers from this compound is aimed at leveraging its functional groups to create materials with specific, enhanced properties. The general approach involves the polymerization of the monomer under controlled conditions to achieve desired molecular weights and polymer architectures.

Thermal Stability and Degradation Mechanism Studies

The thermal stability of poly(alkyl 2-cyanoacrylates) is a critical factor for their application in various fields. Generally, these polymers tend to have limited thermal stability and can undergo depolymerization at temperatures above their glass transition temperature. google.com

Table 1: General Thermal Properties of Related Polyacrylates

Polymer Glass Transition Temperature (Tg) Degradation Onset Temperature (approx.)
Poly(ethyl 2-cyanoacrylate) 140-150 °C chemicalbook.com ~160 °C mdpi.com

Note: This table provides general values for related polymers and not specific data for poly(this compound).

Mechanical Properties (e.g., Strength, Modulus) of Derived Polymeric Materials

The mechanical properties of polymers derived from this compound are anticipated to be influenced by factors such as molecular weight, cross-linking, and the presence of functional groups.

While specific mechanical data for poly(this compound) is not available, studies on various poly(alkyl 2-cyanoacrylates) indicate that the nature of the alkyl group can affect the stiffness of the polymer. google.com Dynamic mechanical analysis of these polymers has been used to determine their storage modulus, loss modulus, and glass transition temperatures. google.com For instance, the mechanical strength of adhesive bonds of ethyl 2-cyanoacrylate has been analyzed and compared to other cyanoacrylates. google.com It has been noted that post-curing at elevated temperatures can decrease the shear strength of poly(ethyl 2-cyanoacrylate) joints due to a reduction in the percentage of higher molecular weight polymer chains.

Optical Characteristics and Refractive Index of Polymeric Films

Polymers with high refractive indices are of significant interest for applications in optics and photonics. nih.gov The incorporation of polarizable groups into a polymer can increase its refractive index. nih.gov The cyano and ethoxy groups in this compound suggest that its polymer could possess a higher refractive index compared to standard acrylics like poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49. refractiveindex.info

Specific measurements of the refractive index for poly(this compound) are not found in the searched literature. However, the development of high-refractive-index polymers is an active area of research, with some novel acrylate (B77674) polymers achieving refractive index values as high as 1.6363 at 550 nm. sigmaaldrich.com The transparency of these polymers in the visible spectrum is also a crucial property. sigmaaldrich.com

Table 2: Refractive Indices of Selected Polymers

Polymer Refractive Index (at 589 nm)
Poly(methyl methacrylate) (PMMA) 1.4905 refractiveindex.info
Polycarbonate ~1.58

Note: This table provides comparative data and does not include a specific value for poly(this compound).

Development of Specialized Polymeric Materials for Emerging Technologies

The unique properties of polymers derived from functionalized monomers like this compound make them candidates for specialized applications in high-tech fields.

Applications in Microelectronics and Photonics

High-refractive-index polymers are sought after for various applications in microelectronics and photonics, including in the fabrication of microlenses, image sensors, and optical waveguides. nih.govsigmaaldrich.com The ability to be processed using techniques like nanoimprint lithography makes these materials particularly valuable for creating nanostructured optical components. sigmaaldrich.com While direct applications of poly(this compound) in these areas are not yet documented in the available literature, its potential as a high-refractive-index material suggests it could be a candidate for such uses. The development of transparent, high-refractive-index polymers with good processability is a key goal for advancing optical and optoelectronic devices. sigmaaldrich.com

Biomaterials and Coatings (Methodological Development Focus)

The development of advanced biomaterials and coatings is a cornerstone of modern biomedical engineering, with a continuous demand for materials that are not only biocompatible but also possess tailored functional properties. This compound has emerged as a monomer of interest in this field, primarily due to the reactivity of the cyanoacrylate group and the potential for creating polymers with desirable characteristics for medical applications. Although detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, significant insights can be drawn from the well-established chemistry of related alkyl 2-cyanoacrylates to outline methodological approaches for its use in biomaterials and coatings. Such applications are noted to leverage its biocompatibility, a critical factor for devices intended for contact with biological tissues. researchgate.net

The methodological development for utilizing this compound in biomaterials and coatings would logically revolve around the controlled polymerization of the monomer, either as a homopolymer or as a copolymer with other functional monomers. The primary polymerization routes for cyanoacrylates are anionic and radical polymerization, each offering distinct advantages and challenges in the context of biomaterial synthesis.

Anionic polymerization is the most common and rapid method for cyanoacrylates, often initiated by weak bases such as water or amines. researchgate.net This rapid polymerization is the basis for their use as tissue adhesives. For the development of biomaterial coatings, this in-situ polymerization can be harnessed to create a thin, conformal polymer layer on the surface of a medical device. Methodological investigations in this area would focus on controlling the initiation and propagation of the polymerization to achieve coatings with uniform thickness and desired adhesive properties.

Radical polymerization, while more challenging to initiate for cyanoacrylates due to the electron-withdrawing nature of the substituents, offers greater control over the polymer architecture and allows for copolymerization with a wider range of vinyl monomers. This pathway is typically pursued under acidic conditions to suppress the competing anionic polymerization. The development of biomaterials from this compound via radical polymerization would involve a systematic study of initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and reaction conditions (temperature, solvent, monomer concentration) to tailor the molecular weight and polydispersity of the resulting polymers.

Copolymerization represents a versatile approach to fine-tuning the properties of the final biomaterial. By incorporating other monomers, such as methyl methacrylate (B99206) (MMA), it is possible to modulate the mechanical properties, degradation rate, and surface characteristics of the resulting polymer. Methodological studies would focus on determining the reactivity ratios of this compound with various comonomers to predict and control the copolymer composition and sequence distribution.

The following tables outline hypothetical yet plausible research findings based on the known behavior of similar cyanoacrylates, illustrating the type of data that would be generated in a methodological study of this compound for biomaterial and coating applications.

Table 1: Hypothetical Anionic Polymerization of this compound for a Biocompatible Coating

InitiatorSolventMonomer Concentration (M)Temperature (°C)Resulting PolymerMolecular Weight ( g/mol )Polydispersity Index (PDI)
WaterAcetonitrile0.525Poly(this compound)25,0002.1
n-ButylamineTetrahydrofuran0.50Poly(this compound)45,0001.8
TriethylamineDichloromethane1.025Poly(this compound)30,0002.5

Table 2: Hypothetical Radical Copolymerization of this compound (M1) with Methyl Methacrylate (M2)

M1:M2 Feed Ratio (mol/mol)Initiator (mol%)SolventTemperature (°C)Copolymer Composition (M1:M2)Glass Transition Temperature (Tg, °C)
1:1AIBN (0.5)Toluene701:1.5115
1:3AIBN (0.5)1,4-Dioxane701:3.8125
3:1AIBN (0.5)Toluene701:0.8105

The characterization of these polymers would be crucial for establishing their suitability as biomaterials. Techniques such as Gel Permeation Chromatography (GPC) would be employed to determine molecular weight and polydispersity. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) would confirm the polymer structure and composition. Thermal properties, including the glass transition temperature (Tg), would be assessed using Differential Scanning Calorimetry (DSC), providing insights into the material's behavior at physiological temperatures. For coating applications, surface-sensitive techniques like contact angle goniometry and atomic force microscopy (AFM) would be used to evaluate the hydrophilicity and topography of the polymer films.

Sustainable Chemistry and Engineering Aspects of Methyl 2 Cyano 3 Ethoxyacrylate Synthesis and Application

Principles of Green Chemistry in Synthetic Route Design

The design of synthetic routes for Methyl 2-cyano-3-ethoxyacrylate is increasingly influenced by the principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and improved energy efficiency. The traditional synthesis often involves a Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction. bris.ac.uk Greener alternatives focus on optimizing this reaction by minimizing hazardous substances and maximizing resource efficiency. nih.gov

Solvent Minimization and Alternative Solvent Systems

Solvent-free, or neat, reaction conditions represent an ideal approach, eliminating solvent waste entirely. Another strategy is the use of alternative, greener solvents. Protic and aprotic polar solvents, such as ethanol (B145695) and dimethylformamide (DMF), have been shown to favor the kinetics of the Knoevenagel condensation. researchgate.net However, concerns about the toxicity of solvents like DMF have driven the search for more benign alternatives.

Ionic liquids (ILs) have emerged as promising alternative solvents due to their negligible vapor pressure, thermal stability, and tunable properties. arkat-usa.org Specifically, dicationic ionic liquids have been designed and demonstrated as highly efficient solvents for Knoevenagel condensations, showcasing the potential to replace volatile organic compounds. arkat-usa.org

Table 1: Effect of Different Solvent Systems on Knoevenagel Condensation

Solvent SystemTypical ConditionsAdvantagesDisadvantages
Conventional Organic Solvents (e.g., Toluene, DMF) Elevated temperaturesGood solubility for reactantsToxicity, volatility, difficult to recycle researchgate.net
Solvent-Free (Neat) Mechanical milling or heatingNo solvent waste, high concentrationPotential for high viscosity, heat transfer issues
Water Room temperature with appropriate catalystNon-toxic, inexpensive, non-flammablePoor solubility for many organic reactants
Ionic Liquids (ILs) Mild temperaturesLow volatility, recyclable, tunable propertiesHigh cost, potential toxicity, viscosity arkat-usa.org

Atom Economy and Waste Reduction Strategies

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.com Condensation reactions, such as the Knoevenagel condensation, inherently produce byproducts (typically water or an alcohol), which lowers their atom economy compared to addition or rearrangement reactions. primescholars.comscranton.edu

The synthesis of (E)-Methyl 2-cyano-3-ethoxyacrylate typically proceeds via the reaction of Methyl cyanoacetate (B8463686) with Triethyl orthoformate. chemicalbook.com

Reaction: C₄H₅NO₂ (Methyl cyanoacetate) + C₇H₁₆O₃ (Triethyl orthoformate) → C₇H₉NO₃ (this compound) + 2 C₂H₅OH (Ethanol)

To calculate the theoretical atom economy:

Molecular Weight of Desired Product (C₇H₉NO₃): 155.15 g/mol

Molecular Weight of Reactants (C₄H₅NO₂ + C₇H₁₆O₃): 99.09 g/mol + 148.20 g/mol = 247.29 g/mol

Atom Economy Calculation

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This calculation reveals that a significant portion of the reactant mass is converted into the byproduct, ethanol. While ethanol is a relatively benign byproduct that can potentially be recovered and reused, this still represents a significant inefficiency in the context of atom economy.

Waste reduction strategies are crucial. A major source of waste in the broader cyanoacrylate industry comes from the production process, which often involves the thermal "cracking" or depolymerization of a polymer precursor to yield the monomer. pcbiochemres.comnih.gov Innovations in closed-loop recycling of poly(ethyl cyanoacrylate) have demonstrated that the monomer can be recovered from plastic waste, even mixed municipal waste, and reused. nih.gov This approach significantly reduces waste and reliance on virgin feedstocks, aligning with the principles of a circular economy. pcbiochemres.com

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, improve selectivity, and lower the energy requirements of chemical transformations.

Organocatalysis in this compound Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. For reactions involving acrylates, organocatalysts have shown significant promise. For instance, N-methyl morpholine, a tertiary amine, has been successfully used to catalyze the multicomponent synthesis of conjugated cyanomethyl vinyl ethers, which are structurally related to this compound. nih.gov This reaction proceeds in excellent yields with low catalyst loading (2.5 mol%), is instrumentally simple, and generates no toxic waste. nih.gov

Furthermore, organocatalysts like N-(trimethylsilyl)bis(trifluoroethanesulfonyl)imide have been employed for the group transfer polymerization (GTP) of acrylates, allowing for the precise synthesis of functionalized polymers. acs.org These methods highlight the potential of organocatalysis to be applied to both the synthesis and further transformation of this compound, offering a high degree of control and efficiency.

Heterogeneous Catalysis and Recoverable Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their recovery and reuse. nih.gov This is a significant advantage over homogeneous catalysts, which can be difficult to separate from the product.

For the Knoevenagel condensation, a variety of solid catalysts have been developed. These include:

Metal-Organic Frameworks (MOFs): Materials like Fe₃O₄@UiO-66-NH₂ have been used as highly active, selective, and magnetically recoverable catalysts for Knoevenagel condensations. cjcatal.com

Porous Metal Phosphates: A novel porous magnesium aluminum phosphate (B84403) (MALPO) has been shown to be an efficient and recyclable heterogeneous catalyst for the Knoevenagel reaction under mild conditions. mdpi.com

Other Solid Bases: Materials such as zeolites and mesoporous silica (B1680970) have also been explored as effective catalysts for this transformation. nih.gov

Table 2: Comparison of Catalytic Systems for Knoevenagel-type Reactions

Catalyst TypeExampleKey AdvantagesRecovery Method
Homogeneous Base PiperidineHigh activity, mild conditionsDifficult; often requires extraction/distillation
Organocatalyst N-methyl morpholineMetal-free, high selectivity, low loading nih.govDistillation or extraction
Heterogeneous MOF Fe₃O₄@UiO-66-NH₂High activity, stable, reusable cjcatal.comMagnetic separation cjcatal.com
Heterogeneous Phosphate MALPORecyclable, cost-effective, stable mdpi.comFiltration mdpi.com

Exploring Electrosynthesis and Photocatalysis

Emerging technologies like electrosynthesis and photocatalysis offer novel, sustainable avenues for chemical production. These methods use electricity or light, respectively, to drive chemical reactions, often under mild conditions.

Electrosynthesis utilizes electrical current to perform oxidations and reductions, potentially replacing stoichiometric chemical reagents. wikipedia.org While the direct electrosynthesis of this compound is not widely reported, related processes have been developed. For example, cyanoacetic acid can be synthesized via the cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile. wikipedia.org Furthermore, electrochemical methods are being explored for the asymmetric hydrogenation of C=C bonds in substituted acrylates, demonstrating the potential for stereoselective transformations driven by electricity. acs.org These approaches could be adapted to create greener synthetic routes for acrylate-based compounds. youtube.com

Photocatalysis uses light to activate a catalyst, which then initiates a chemical reaction. This field has seen rapid growth, with applications in organic synthesis. rsc.org For instance, an asymmetric photocatalytic method has been described for the addition of C(sp³)–H bonds across α-substituted acrylates using a decatungstate photocatalyst. acs.org This allows for the synthesis of enantioenriched esters from simple starting materials. Exploring the application of photocatalysis to the Knoevenagel condensation or other transformations of this compound could unlock highly efficient and selective reaction pathways powered by a sustainable energy source.

Flow Chemistry Methodologies for Continuous Synthesis and Process Intensification

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between methyl cyanoacetate and triethyl orthoformate. Traditionally performed in batch reactors, this process is now a candidate for transition to continuous flow methodologies to leverage the inherent advantages of flow chemistry, such as enhanced heat and mass transfer, improved safety, and higher reproducibility.

Furthermore, continuous flow setups can be more easily automated and integrated into multi-step syntheses. For instance, the purification of the product can be directly coupled with the reaction output, creating a streamlined and more efficient manufacturing process. While specific studies detailing the flow synthesis of this compound are not abundant, the principles have been widely applied to other Knoevenagel condensations, demonstrating the feasibility and benefits of this approach. ijcps.orgniscpr.res.intandfonline.com The use of solid-supported catalysts in packed-bed reactors is one such advancement that facilitates easier product separation and catalyst recycling, further contributing to a greener process. niscpr.res.in

ParameterBatch Process (Conventional)Flow Process (Projected)
Reaction Time HoursMinutes
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control
Safety Higher risk with large volumesInherently safer with small reaction volumes
Scalability Difficult, requires re-optimizationLinear, straightforward scale-up
Product Purity Variable, may require extensive purificationHigh, reduced byproduct formation
Process Integration Sequential, step-by-stepIntegrated, continuous operation

This table presents a comparative projection of batch versus flow processes for the synthesis of this compound, based on established principles of flow chemistry.

Environmental Impact Assessment of Production and Application Pathways

Several green chemistry metrics are employed to evaluate the environmental performance of chemical processes. semanticscholar.orgmdpi.com These include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). semanticscholar.org For the synthesis of this compound, the ideal atom economy would involve the incorporation of all atoms from the reactants into the final product. However, the Knoevenagel condensation typically generates byproducts, such as ethanol, which lowers the atom economy.

The E-Factor, which is the ratio of the mass of waste to the mass of the product, is a critical indicator. semanticscholar.org In a conventional batch synthesis, the use of solvents for the reaction and subsequent purification steps can lead to a high E-Factor. The choice of catalyst and reaction conditions also plays a crucial role. ijcps.orgniscpr.res.intandfonline.com Greener protocols aim to use non-toxic, recyclable catalysts and minimize or eliminate the use of hazardous solvents, thereby reducing the E-Factor. ijcps.orgtandfonline.com

The degradation of products derived from cyanoacrylates is another important environmental consideration. researchgate.netpcbiochemres.commdpi.com While this compound itself is an intermediate, the stability and biodegradability of the final products are key aspects of a holistic environmental assessment. The development of biodegradable polymers from related cyanoacrylate monomers highlights the ongoing efforts to design chemicals with a reduced environmental persistence. mdpi.com

MetricDescriptionRelevance to this compound Synthesis
Atom Economy (AE) The measure of the efficiency with which atoms from the reactants are incorporated into the desired product.The Knoevenagel condensation for its synthesis involves the elimination of ethanol, which reduces the overall atom economy.
E-Factor The ratio of the mass of waste generated to the mass of the desired product. semanticscholar.orgThis metric is heavily influenced by solvent use in reaction and purification, as well as byproducts. Flow chemistry and solvent-free methods can significantly lower the E-Factor. semanticscholar.org
Process Mass Intensity (PMI) The ratio of the total mass of materials used (water, solvents, raw materials, reagents) to the mass of the final product. semanticscholar.orgA high PMI indicates a more resource-intensive and less sustainable process. Optimizing reagent stoichiometry and reducing solvent usage are key to improving PMI. semanticscholar.org
Environmental Quotient (EQ) A metric that incorporates the environmental hazard of the waste produced by multiplying the E-Factor by a "Q value" representing the hazard level. semanticscholar.orgThis allows for a more nuanced assessment, penalizing the generation of highly toxic waste over benign substances like water or ethanol. semanticscholar.org

This table outlines key green chemistry metrics applicable to the environmental assessment of the production pathways for this compound.

Q & A

Q. What are the standard synthetic protocols for preparing methyl 2-cyano-3-ethoxyacrylate?

this compound is typically synthesized via condensation reactions. For example, refluxing equimolar amounts of cyanoacetate derivatives with ethyl orthoformate in glacial acetic acid for 4–6 hours yields the product. Reaction conditions such as solvent choice (e.g., acetic acid), temperature (reflux), and catalyst (e.g., piperidine) significantly influence yield and purity . Post-synthesis purification often involves recrystallization or column chromatography.

Q. How should this compound be safely handled and stored?

  • Handling : Use nitrile gloves, indirect-vent goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Emergency showers and eyewash stations must be accessible .
  • Storage : Keep in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature. Avoid exposure to moisture, strong oxidizers, and heat sources .

Q. What analytical techniques are used to characterize this compound?

  • Elemental Analysis : Verify C, H, and N percentages (e.g., theoretical C: 62.99%, H: 5.05%, N: 16.70% vs. experimental values) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm structure (e.g., cyano and ethoxy group resonances). IR spectroscopy identifies functional groups like C≡N (~2200 cm1^{-1}) and ester C=O (~1700 cm1^{-1}) .

Q. What are the common applications of this compound in heterocyclic synthesis?

The compound serves as a Michael acceptor in cyclocondensation reactions to synthesize pyrano[2,3-d]pyrimidines and chromeno[2,3-d]pyrimidines. For instance, reacting with aminopyrimidines in ethanol/piperidine yields fused heterocycles with potential bioactive properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

Discrepancies (e.g., N%: 16.70% theoretical vs. 16.57% experimental) may arise from incomplete purification or hygroscopicity. Mitigation strategies:

  • Repeat analysis after drying the sample under vacuum.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?

The (E)-isomer is thermodynamically favored due to steric hindrance between the ethoxy and cyano groups. Isomerization can occur under prolonged heating or acidic conditions. To isolate the (Z)-isomer, use low-temperature crystallization or chiral HPLC .

Q. How does the reactivity of this compound compare to structurally similar acrylates?

  • Electron-withdrawing groups : The cyano group enhances electrophilicity, accelerating nucleophilic additions compared to non-cyano analogs (e.g., ethyl 3-phenylacrylate).
  • Substituent effects : Methoxy groups (e.g., in methyl 2-cyano-3-methoxyacrylate) increase electron density, slowing polymerization but improving regioselectivity in cycloadditions .

Q. What strategies optimize reaction conditions for cyclocondensation involving this compound?

  • Catalyst screening : Piperidine (10 mol%) in ethanol at reflux improves yields of pyranopyrimidines.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to acetic acid.
  • Time-temperature trade-off : Shorter reflux times (2–4 hours) minimize decomposition, confirmed by TLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.